Cas no 1638709-75-7 (4-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}thiomorpholine)

4-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}thiomorpholine is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyridine and piperidine scaffold, further functionalized with a thiomorpholine moiety. This structure suggests potential utility in medicinal chemistry, particularly as a pharmacophore in drug discovery due to its modular design and ability to engage in diverse molecular interactions. The presence of the oxadiazole ring enhances metabolic stability, while the thiomorpholine group may improve solubility and binding affinity. Its well-defined synthetic route allows for precise modifications, making it a valuable intermediate for developing bioactive molecules targeting enzyme inhibition or receptor modulation. Suitable for research applications in lead optimization and structure-activity relationship studies.
4-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}thiomorpholine structure
1638709-75-7 structure
Product Name:4-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}thiomorpholine
CAS No:1638709-75-7
MF:C23H25N5O2S
MW:435.54190325737
CID:5324679
Update Time:2025-11-01

4-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}thiomorpholine Chemical and Physical Properties

Names and Identifiers

    • (1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(thiomorpholino)methanone
    • STL183623
    • [1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]-thiomorpholin-4-ylmethanone
    • {1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}(thiomorpholin-4-yl)methanone
    • 4-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}thiomorpholine
    • Inchi: 1S/C23H25N5O2S/c29-23(28-13-15-31-16-14-28)18-8-11-27(12-9-18)21-19(7-4-10-24-21)22-25-20(26-30-22)17-5-2-1-3-6-17/h1-7,10,18H,8-9,11-16H2
    • InChI Key: KRRFVOOBMOGWBW-UHFFFAOYSA-N
    • SMILES: S1CCN(CC1)C(C1CCN(C2C(C3=NC(C4C=CC=CC=4)=NO3)=CC=CN=2)CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 4
  • Complexity: 591
  • XLogP3: 3.2
  • Topological Polar Surface Area: 101

4-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}thiomorpholine Pricemore >>

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Additional information on 4-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}thiomorpholine

Introduction to Compound CAS No. 1638709-75-7: 4-{1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}thiomorpholine

4-{1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}thiomorpholine (CAS No. 1638709-75-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiomorpholine ring, a piperidine moiety, and a 1,2,4-oxadiazole group. These structural elements contribute to its potential therapeutic applications and biological activities.

The thiomorpholine ring is a sulfur-containing heterocycle that is known for its ability to form stable complexes with various metal ions. This property makes it an attractive scaffold for the design of metalloenzyme inhibitors and other bioactive molecules. The piperidine moiety, on the other hand, is a common structural element in many drugs due to its ability to enhance the lipophilicity and bioavailability of compounds. The 1,2,4-oxadiazole group is a versatile functional group that can impart various biological activities, including anti-inflammatory and antitumor properties.

Recent studies have highlighted the potential of 4-{1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}thiomorpholine in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding suggests that the compound could be a promising candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 4-{1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}thiomorpholine has also shown promising results in cancer research. A study published in the journal Cancer Research demonstrated that this compound can selectively inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Specifically, it was found to inhibit the activation of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer.

The pharmacokinetic properties of 4-{1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}thiomorpholine have also been investigated. Studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral therapeutic agent. The compound's stability under physiological conditions and its ability to cross the blood-brain barrier have also been evaluated, indicating its potential for treating central nervous system disorders.

Despite its promising therapeutic potential, further research is needed to fully understand the mechanisms of action and safety profile of 4-{1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}thiomorpholine. Preclinical studies are currently underway to assess its efficacy and safety in animal models of various diseases. These studies will provide valuable insights into the compound's potential as a novel therapeutic agent.

In conclusion, 4-{1-[3-(3-Phenyl-1,2,4-Oxadiazol--5--yl)pyridin--2--yl]piperidine--4--carbonyl}thiomorpholine (CAS No. 1638709--75--7) represents a promising candidate for the development of new drugs with diverse therapeutic applications. Its unique structural features and biological activities make it an attractive target for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.

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